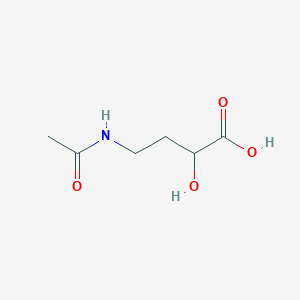
4-Acetamido-2-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-2-hydroxybutanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetamido-2-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the acylation of 2-hydroxybutanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires mild heating and results in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetamido-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include 4-acetamido-2-oxobutanoic acid or 4-acetamido-2-carboxybutanoic acid.
Reduction: The major product is 4-amino-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 4-acetamido-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of metabolic pathways and influence biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxybutanoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxybutanoic acid: Lacks the acetamido group, making it less versatile in certain reactions.
2-Hydroxybutanoic acid: Lacks both the acetamido and amino groups, limiting its biological activity.
Uniqueness: 4-Acetamido-2-hydroxybutanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-acetamido-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-3-2-5(9)6(10)11/h5,9H,2-3H2,1H3,(H,7,8)(H,10,11) |
InChI-Schlüssel |
ZGOUQAQNCBTXHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


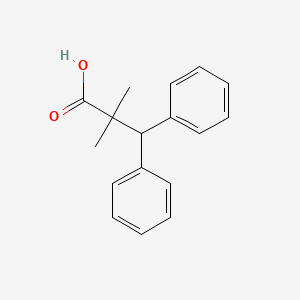
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
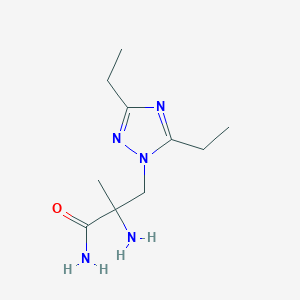

![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
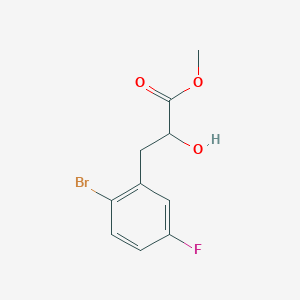
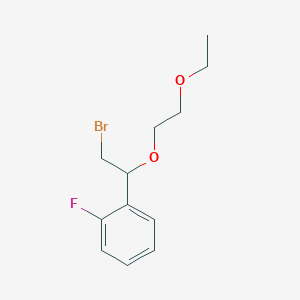
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
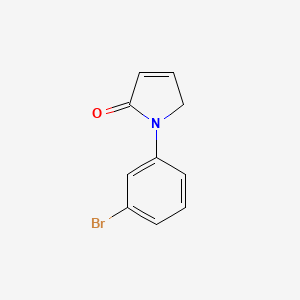

amino}acetic acid hydrochloride](/img/structure/B13478581.png)
